4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S2/c20-13-8-9-16(21)15(11-13)17-12-27-19(22-17)23-18(24)7-4-10-28(25,26)14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCQWXLFAZMBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The next step involves the formation of the thiazole ring, which can be achieved through the reaction of 2,5-dichlorophenylamine with carbon disulfide and an appropriate halogenating agent . Finally, the butanamide moiety is introduced through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide can undergo various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzenesulfonyl group would yield sulfone derivatives, while nucleophilic substitution on the dichlorophenyl group could yield various substituted phenyl derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide exhibits several biological activities:
-
Anticancer Properties
- Studies have shown that compounds with thiazole and sulfonamide groups can inhibit tumor growth. The specific compound has demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
-
Antimicrobial Activity
- This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, disrupting their function and leading to cell death.
-
Anti-inflammatory Effects
- The compound has been investigated for its anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases.
Case Studies
Several studies have documented the applications of this compound:
- Cancer Research
- Antimicrobial Testing
- Inflammation Models
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with serine proteases, inhibiting their activity, while the thiazole ring can interact with various receptors or enzymes . The dichlorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Thiazole-Containing Amides
The compound shares structural homology with several thiazole-based amides documented in the literature. Key analogues include:
Key Observations :
- The chloromethyl-thiazole group in introduces reactivity that is absent in the target compound, which lacks a chloromethyl substituent.
Physicochemical Property Analysis
Comparative solubility and stability data are critical for drug development:
Key Observations :
- The triazole-thione derivative in exhibits acidic solubility (pKa 2.53), which may differ significantly from the target compound due to the absence of a triazole ring.
Functional and Application-Based Differences
- Medicinal Chemistry : The ethylsulfonyl-thiazole analogue in is structurally tailored for enzyme inhibition (e.g., kinase targets), whereas the target compound’s benzenesulfonyl group may enhance binding to hydrophobic pockets in proteins.
- Cosmetic Applications : While unrelated to the target compound, highlights azo-carboxamide colorants (e.g., CI 12480) with dichlorophenyl groups, demonstrating the versatility of dichlorophenyl motifs in diverse industries.
Biological Activity
4-(Benzenesulfonyl)-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]butanamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 388.32 g/mol. The compound features a thiazole ring, which is often associated with various biological activities including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing thiazole rings have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, potentially making this compound effective against various bacterial strains.
- Anticancer Activity : Thiazole derivatives are often explored for their ability to induce apoptosis in cancer cells through the modulation of multiple signaling pathways.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various thiazole derivatives, including the target compound. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were notably low, suggesting high potency. -
Anticancer Activity :
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This was corroborated by flow cytometry analysis which showed increased annexin V staining in treated cells compared to controls. -
Enzyme Inhibition :
Research focused on the compound's ability to inhibit specific kinases involved in oncogenic signaling pathways. The results indicated that the compound effectively reduced kinase activity by up to 70%, leading to decreased cell proliferation in treated cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
